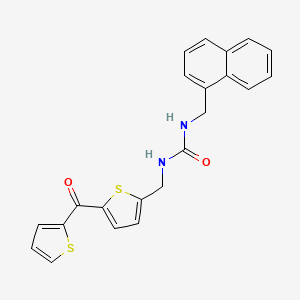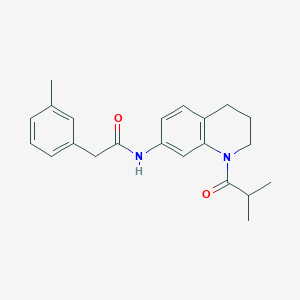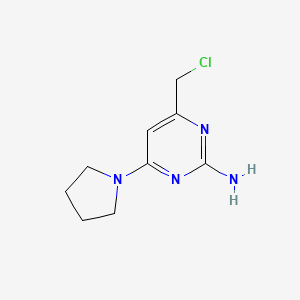
2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the flexibility and potential of pyridine carbonitriles as precursors for various heterocyclic compounds. These studies demonstrate the capacity for creating a diverse range of structures with potential applications in drug design and material science. For instance, one study detailed the synthesis of a series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles, showcasing the versatility of pyridine carbonitriles in organic synthesis (Al-Issa, 2012).
Antimicrobial and Antibacterial Activity
Several studies have explored the antibacterial and antimicrobial properties of pyridine derivatives. For example, pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyridine carbonitriles were evaluated for their antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Another study synthesized pyridine derivatives with potential as antimicrobial drugs, particularly highlighting their activity against Escherichia coli strains, suggesting these compounds could be explored as alternatives to traditional antibiotics (Koszelewski et al., 2021).
Corrosion Inhibition
Research on the application of pyridine derivatives as corrosion inhibitors has shown promising results. A study evaluated the corrosion protection efficiency of certain pyridine derivatives for mild steel in acidic conditions, revealing high inhibition efficiency. This suggests the potential use of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Sudheer & Quraishi, 2014).
Potential Anticancer Activities
The synthesis of novel pyridine derivatives and their evaluation for anticancer activities have been subjects of interest. Some compounds have shown promising results against specific cancer cell lines, underscoring the importance of pyridine carbonitriles in medicinal chemistry for developing new anticancer therapies (Elewa et al., 2021).
Propriétés
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h3-11H,2,12,15H2,1H3,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYJPJRTWYJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)


![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
